molecular formula C26H23NO5 B15011600 3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15011600
M. Wt: 429.5 g/mol
InChI Key: PHOYUGGUXHBPJT-GYHWCHFESA-N
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Description

3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its pyrrolidinone core structure. This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps would introduce the hydroxy, methoxyphenyl, and methylbenzoyl groups through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Aromatic substitution reactions can modify the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: A closely related compound with similar structural features.

    3-Hydroxy-1,5-bis(4-methoxyphenyl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: Differing by the absence of the methyl group in the benzoyl moiety.

Uniqueness

The unique combination of functional groups in 3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23NO5/c1-16-4-6-18(7-5-16)24(28)22-23(17-8-12-20(31-2)13-9-17)27(26(30)25(22)29)19-10-14-21(32-3)15-11-19/h4-15,23,28H,1-3H3/b24-22-

InChI Key

PHOYUGGUXHBPJT-GYHWCHFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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